![molecular formula C19H22N2O2 B5214385 4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5214385.png)
4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide, also known as EMB, is a chemical compound that has been extensively studied for its potential therapeutic applications. EMB is a member of the benzamide class of compounds, which have been shown to have a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of 4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and inhibition of HDAC activity can lead to changes in gene expression patterns. This may explain the anti-tumor and anti-inflammatory effects of 4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide.
Biochemical and Physiological Effects:
4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide has also been shown to reduce inflammation in animal models of inflammation. In addition, 4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide is its high purity and stability, which makes it suitable for use in lab experiments. However, one limitation is that 4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide has low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are many future directions for research on 4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide. One area of research is the development of more efficient synthesis methods for 4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide. Another area of research is the identification of the specific genes and pathways that are affected by 4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide. This could lead to the development of more targeted therapies for cancer and other diseases. Finally, more research is needed to determine the safety and efficacy of 4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide in humans.
In conclusion, 4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide is a promising compound with potential therapeutic applications. Its anti-tumor, anti-inflammatory, and anti-angiogenic effects, as well as its potential use in the treatment of neurodegenerative diseases, make it an exciting area of research. Further research is needed to fully understand the mechanism of action of 4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide and to determine its safety and efficacy in humans.
Synthesemethoden
The synthesis of 4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide involves the reaction of 4-ethylaminobenzoyl chloride with 4-morpholinoaniline in the presence of a base. The resulting product is then purified by recrystallization to obtain a white solid. This method has been used successfully by many researchers to obtain 4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide with high purity and yield.
Wissenschaftliche Forschungsanwendungen
4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor, anti-inflammatory, and anti-angiogenic effects. 4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
4-ethyl-N-(2-morpholin-4-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-2-15-7-9-16(10-8-15)19(22)20-17-5-3-4-6-18(17)21-11-13-23-14-12-21/h3-10H,2,11-14H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFAJADDETCMSPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-(2-morpholin-4-ylphenyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.